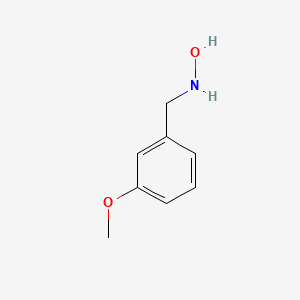
n-(3-Methoxybenzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methoxyphenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 3-methoxyphenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3-methoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N-[(3-methoxyphenyl)methyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-methoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(3-methoxyphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(3-methoxyphenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methylhydroxylamine
- N-phenylhydroxylamine
- N-hydroxybenzylamine
Uniqueness
N-[(3-methoxyphenyl)methyl]hydroxylamine is unique due to the presence of the 3-methoxyphenylmethyl group, which imparts specific chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other hydroxylamine derivatives .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
N-[(3-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-5,9-10H,6H2,1H3 |
Clé InChI |
WWJYROPQLGRRFI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


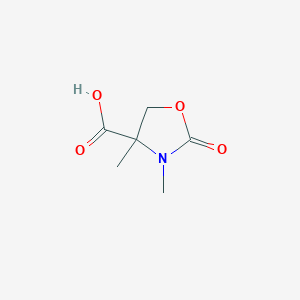

![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13539343.png)
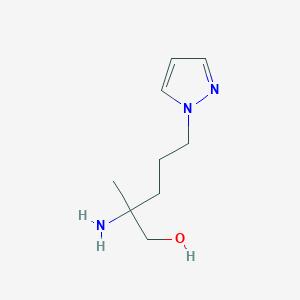
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13539360.png)

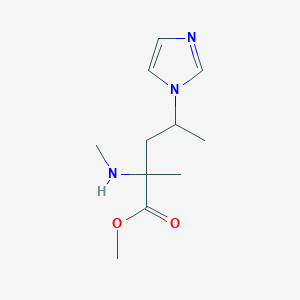
![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)

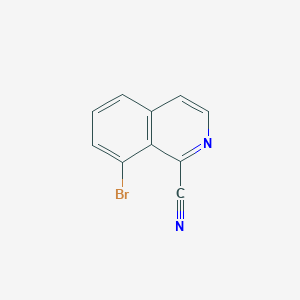
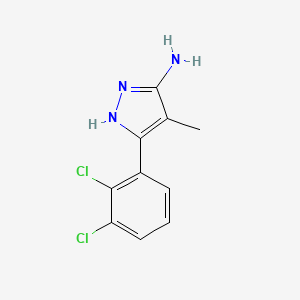
![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)
![2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride](/img/structure/B13539402.png)

